N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c1-15-7-3-4-8-17(15)25-13-20(24)22-14-21(11-5-6-12-21)19-10-9-18(26-19)16(2)23/h3-4,7-10,16,23H,5-6,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBONQZXWENJBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that belongs to the oxamide class. Its unique structure, featuring a cyclopentyl group, a thiophene ring, and an o-tolyloxy moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.5 g/mol. The presence of the hydroxyethyl group enhances its solubility and reactivity, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇N₃O₄S |
| Molecular Weight | 393.5 g/mol |
| Structure | Chemical Structure |
| Solubility | High (due to hydroxyethyl group) |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial properties : Compounds containing thiophene rings have been shown to possess antimicrobial activity against various pathogens.
- Anticancer effects : Oxamide derivatives have demonstrated potential in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory effects : Some oxamides exhibit anti-inflammatory properties by modulating cytokine production.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to interact with various biological targets:
- G protein-coupled receptors (GPCRs) : Similar compounds have been identified as agonists or antagonists for GPCRs, influencing signaling pathways involved in numerous physiological processes.
- Enzyme inhibition : Some derivatives inhibit specific enzymes implicated in disease pathways, such as kinases or proteases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential effects:
-
Antimicrobial Activity :
- A study on thiophene derivatives indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the thiophene component may enhance such effects .
-
Anticancer Properties :
- Research on oxamide derivatives demonstrated that they could inhibit the growth of human cancer cell lines (e.g., breast and colon cancer), with mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects :
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several acetamide derivatives reported in the literature:
Key Observations :
- Heterocyclic Core : The target compound’s thiophene ring distinguishes it from thiazole-based analogs (e.g., MAO inhibitors in ). Thiophene’s electron-rich nature may enhance binding to aromatic pockets in enzymes compared to thiazole’s sulfur-nitrogen polarity .
- Substituent Effects: The o-tolyloxy group introduces steric bulk and lipophilicity, which could influence blood-brain barrier permeability relative to simpler phenoxy or halogenated aryl groups (e.g., 2,6-dichlorophenyl in ).
- Hydroxyethyl Group : The 1-hydroxyethyl substituent on the thiophene is unique; similar polar groups in other acetamides (e.g., methoxy in ) improve solubility or metabolic stability.
Comparison with Analog Syntheses :
- Thiazole-based MAO inhibitors (e.g., compounds 4a–4i) use nickel Raney reduction and thiourea cyclization , whereas thiophene derivatives (e.g., ) employ direct amidation of acetylthiophene amines.
- The Merck compound 14 and DFL20656 involve multi-step palladium-mediated couplings , highlighting the target compound’s reliance on simpler functional group transformations.
Pharmacological and Physicochemical Properties
- Thiophene’s π-π stacking capability may compensate for thiazole’s hydrogen-bonding interactions in MAO binding pockets.
- Solubility and Bioavailability : The hydroxyethyl and o-tolyloxy groups likely enhance solubility compared to dichlorophenyl analogs , though steric effects may reduce membrane permeability.
- Metabolic Stability : The cyclopentane ring may slow oxidative metabolism relative to linear alkyl chains in other acetamides (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
